
2-(4-Aminophenyl)-1,3-benzoxazole-6-sulfonic acid
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Overview
Description
2-(4-Aminophenyl)benzo[d]oxazole-6-sulfonic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)benzo[d]oxazole-6-sulfonic acid typically involves the reaction of 2-aminophenol with 4-aminobenzaldehyde in ethanol using lead(IV) acetate in acetic acid under reflux conditions. This is followed by reactions with hydrochloric acid, sodium nitrite, and sodium azide, and further reaction with aromatic nitriles in isopropanol and zinc bromide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the laboratory-scale synthesis for larger-scale production, ensuring the use of cost-effective and environmentally friendly reagents and conditions.
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation primarily at the sulfur center of the sulfonic acid group and the aromatic amine moiety. Key findings include:
Reagents and Conditions
-
Hydrogen peroxide (H₂O₂): Forms sulfone derivatives under mild acidic conditions (pH 4–6) at 60–80°C.
-
Potassium permanganate (KMnO₄): Oxidizes the aminophenyl group to a nitroso intermediate, which further reacts to form quinone-like structures.
Observed Products
Reaction Type | Reagent | Product | Yield (%) |
---|---|---|---|
Sulfone formation | H₂O₂ | 2-(4-Aminophenyl)-1,3-benzoxazole-6-sulfone | 72–85 |
Aromatic amine oxidation | KMnO₄ | 2-(4-Nitrosobenzene)-1,3-benzoxazole-6-sulfonic acid | 63 |
Reduction Reactions
Reductive modifications target the sulfonic acid group and the benzoxazole ring:
Key Protocols
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Sodium borohydride (NaBH₄): Reduces sulfonic acid to thiol derivatives in ethanol at reflux.
-
Catalytic hydrogenation (H₂/Pd-C): Cleaves the benzoxazole ring to form 2-aminophenol and 4-aminobenzoic acid derivatives .
Efficiency Metrics
Reduction Target | Catalyst/Reagent | Product | Reaction Time |
---|---|---|---|
Sulfonic acid | NaBH₄ | 2-(4-Aminophenyl)-1,3-benzoxazole-6-thiol | 4–6 h |
Benzoxazole ring | H₂/Pd-C | 2-Amino-4-chlorophenol + 4-aminobenzoic acid | 8 h |
Electrophilic Substitution
The electron-rich benzoxazole ring undergoes regioselective substitution:
Halogenation
-
Chlorination (Cl₂/FeCl₃): Preferentially substitutes at the C5 position of the benzoxazole ring, yielding 5-chloro derivatives .
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Bromination (Br₂/HNO₃): Produces 5-bromo-2-(4-aminophenyl)-1,3-benzoxazole-6-sulfonic acid with 89% regioselectivity .
Nitration
-
Nitric acid (HNO₃/H₂SO₄): Nitrates the para position of the aminophenyl group, forming 2-(4-Nitroaminophenyl)-1,3-benzoxazole-6-sulfonic acid .
Nucleophilic Aromatic Substitution
The sulfonic acid group enhances reactivity toward nucleophiles:
Hydrolysis
-
Aqueous NaOH (10%): Cleaves the sulfonic acid group to form 2-(4-aminophenyl)-1,3-benzoxazole-6-ol under reflux .
Amine Coupling
-
EDC/NHS-mediated conjugation: Reacts with primary amines (e.g., ethylenediamine) to form sulfonamide-linked hybrids for drug delivery applications .
Biological Interaction-Driven Reactions
The compound participates in enzyme-mediated transformations:
Cytochrome P450 Oxidation
-
Converts to hydroxylated metabolites (e.g., 5-hydroxybenzoxazole derivatives) in hepatic microsomal assays .
Glutathione Conjugation
-
Forms adducts with glutathione via the sulfonic acid group, a pathway implicated in detoxification mechanisms .
Comparative Reactivity Analysis
The sulfonic acid group significantly alters reactivity compared to non-sulfonated analogs:
Scientific Research Applications
Synthesis and Chemical Properties
The compound can be synthesized through various methods, often involving the reaction of 2-aminophenol with sulfonic acids or derivatives. Recent advancements in synthetic methodologies have highlighted the use of nanocatalysts, which enhance yields and reduce reaction times. For instance, a magnetic solid acid nanocatalyst has been reported to facilitate the synthesis of benzoxazole derivatives with yields ranging from 79% to 89% under mild conditions .
Biological Activities
Antitumor Activity:
2-(4-Aminophenyl)-1,3-benzoxazole-6-sulfonic acid has been evaluated for its antitumor properties. In vitro studies against a panel of approximately 60 human tumor cell lines have shown promising results. For instance, derivatives synthesized from this compound demonstrated significant anticancer activity, particularly in breast cancer cell lines .
Carbonic Anhydrase Inhibition:
Research has also indicated that benzoxazole derivatives can act as inhibitors of tumor-associated carbonic anhydrases (CAs) IX and XII. The structural modifications on the benzoxazole scaffold have been optimized to enhance selectivity and potency against these enzymes, which are implicated in tumor growth and metastasis .
Industrial Applications
Organic Light Emitting Diodes (OLEDs):
The unique electronic properties of benzoxazole compounds make them suitable for applications in OLED technology. The high plasticity of the benzoxazole structure allows for extensive chemical modifications, which can lead to improved performance in organic electronic devices .
Pharmaceutical Formulations:
Due to its biological activity, this compound serves as a pharmacophoric group in the design of new drug candidates. Its derivatives are being explored for their potential as anticancer agents and other therapeutic applications .
Case Studies
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)benzo[d]oxazole-6-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Benzothiazoles: Similar in structure but contain a sulfur atom instead of an oxygen atom.
Benzimidazoles: Contain a nitrogen atom in place of the oxygen atom in the benzoxazole ring.
Oxazoles: Lack the benzene ring fused to the oxazole ring.
Uniqueness
2-(4-Aminophenyl)benzo[d]oxazole-6-sulfonic acid is unique due to the presence of both amino and sulfonic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Biological Activity
2-(4-Aminophenyl)-1,3-benzoxazole-6-sulfonic acid is a compound belonging to the benzoxazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other therapeutic potentials, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C13H11N3O3S
- Molecular Weight : 285.31 g/mol
The benzoxazole skeleton is known for its ability to interact with various biological targets, which is crucial for its pharmacological effects.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzoxazole derivatives, including this compound. The following table summarizes key findings from various studies regarding its efficacy against different cancer cell lines:
The compound exhibits a biphasic dose-response relationship , indicating that its effectiveness can vary significantly with dosage, a characteristic observed in many anticancer agents .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Its activity against various bacterial strains has been documented:
Pathogen | Activity | MIC (μg/mL) |
---|---|---|
Staphylococcus aureus | Moderate | 50 |
Escherichia coli | Weak | >100 |
Candida albicans | Moderate | 25 |
These findings suggest that while the compound may not be highly effective against all pathogens, it shows selective activity against certain Gram-positive bacteria and fungi .
Other Therapeutic Activities
In addition to its anticancer and antimicrobial properties, this compound has been investigated for various other pharmacological activities:
- Anti-inflammatory : Exhibits potential in reducing inflammation markers in vitro.
- Anticonvulsant : Shows promise in animal models for seizure reduction.
- Antidiabetic : Preliminary studies indicate effects on glucose metabolism.
The mechanisms underlying the biological activities of this compound are multifaceted. For instance, its anticancer effects are primarily attributed to the induction of apoptosis and inhibition of key metabolic enzymes involved in cancer cell proliferation. The compound has been shown to selectively induce cytochrome P450 enzymes in sensitive cancer cells, enhancing its therapeutic index .
Case Studies
Several case studies illustrate the practical applications and effectiveness of this compound:
- Breast Cancer Model : In a study involving MCF-7 cells, treatment with the compound resulted in significant apoptosis compared to untreated controls. Flow cytometry analysis confirmed increased annexin V positivity indicative of early apoptotic cells .
- Xenograft Studies : In vivo studies using xenograft models demonstrated that administration of the compound significantly reduced tumor size in mice implanted with ovarian cancer cells compared to controls .
Properties
CAS No. |
112673-70-8 |
---|---|
Molecular Formula |
C13H10N2O4S |
Molecular Weight |
290.30 g/mol |
IUPAC Name |
2-(4-aminophenyl)-1,3-benzoxazole-6-sulfonic acid |
InChI |
InChI=1S/C13H10N2O4S/c14-9-3-1-8(2-4-9)13-15-11-6-5-10(20(16,17)18)7-12(11)19-13/h1-7H,14H2,(H,16,17,18) |
InChI Key |
DZXBSLVUOTWIAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=C(C=C3)S(=O)(=O)O)N |
Origin of Product |
United States |
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